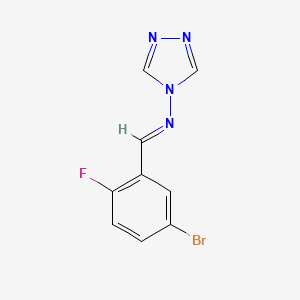

N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine belongs to a class of compounds that have been investigated for their potential applications in various fields, including medicinal chemistry and materials science. These compounds are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves condensation reactions. For example, Kaneria et al. (2016) detailed the solvent-free synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol using primary amines (Kaneria et al., 2016).

Molecular Structure Analysis

X-ray diffraction is a common method to determine the molecular structure of these compounds. For instance, the crystal structure of a similar compound was confirmed by single-crystal X-ray diffraction (Mu et al., 2015).

Chemical Reactions and Properties

Triazole compounds like this compound often exhibit significant chemical reactivity, enabling their use in various chemical reactions. For example, Fan et al. (2014) described the copper-catalyzed tandem reactions of similar compounds (Fan et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Zhu & Qiu (2011) investigated the crystal structures of related Schiff bases, which can provide insights into the physical properties of this compound (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the potential applications of these compounds. The synthesis and structure elucidation of similar compounds provide valuable information on their chemical behavior (Alotaibi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of triazole Schiff bases, which are structurally related to N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine, is their use as corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated that these compounds effectively prevent corrosion through adsorption, following the Langmuir adsorption isotherm. Various thermodynamic parameters were assessed, revealing the efficiency of these inhibitors increases with concentration but decreases with rising temperature. Electrochemical impedance and polarization studies further supported their efficacy as mixed-type inhibitors, with surface analysis corroborating these findings. Quantum chemical calculations have provided insights into their superior performance based on molecular properties such as the higher EHOMO (Energy of the Highest Occupied Molecular Orbital) and lower ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) values, which correlate with the experimental results (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activity

Triazole derivatives, including compounds similar to this compound, have been synthesized and shown to possess promising antimicrobial activities. A study synthesized novel triazol derivatives and evaluated their efficacy against various bacterial and fungal strains. This research highlights the potential of triazole Schiff bases as effective antimicrobial agents, offering a pathway for developing new therapeutic options (Kaneria et al., 2016).

Molecular Interactions and Structural Analysis

The structural properties and intermolecular interactions of triazole derivatives have been thoroughly analyzed through experimental and theoretical methods. Such studies provide deep insights into the molecular behavior of these compounds in various states, facilitating the understanding of their interaction mechanisms at the atomic level. This knowledge is crucial for tailoring these compounds for specific applications, including pharmaceuticals and materials science (Shukla et al., 2014).

Catalytic and Chemical Reactions

Triazole Schiff bases have also found applications in catalyzing chemical reactions, including amination processes. These compounds have been employed in regioselective amination of bromobenzoic acids, demonstrating their utility in synthetic chemistry for producing valuable chemical entities with high yield and selectivity. Such reactions are fundamental in developing pharmaceuticals and other nitrogen-containing organic compounds (Wolf et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4/c10-8-1-2-9(11)7(3-8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDGIPFUUGQRN-LNKIKWGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NN2C=NN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)